![molecular formula C32H16 B3048950 nonacyclo[25.3.1.12,6.03,16.04,13.05,10.017,30.020,29.023,28]dotriaconta-1(31),2(32),3(16),4(13),5(10),6,8,11,14,17(30),18,20(29),21,23(28),24,26-hexadecaene CAS No. 188-90-9](/img/structure/B3048950.png)
nonacyclo[25.3.1.12,6.03,16.04,13.05,10.017,30.020,29.023,28]dotriaconta-1(31),2(32),3(16),4(13),5(10),6,8,11,14,17(30),18,20(29),21,23(28),24,26-hexadecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonacyclo[253112,603,1604,1305,10017,30020,29023,28]dotriaconta-1(31),2(32),3(16),4(13),5(10),6,8,11,14,17(30),18,20(29),21,23(28),24,26-hexadecaene is a complex polycyclic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused rings and double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nonacyclo[25.3.1.12,6.03,16.04,13.05,10.017,30.020,29.023,28]dotriaconta-1(31),2(32),3(16),4(13),5(10),6,8,11,14,17(30),18,20(29),21,23(28),24,26-hexadecaene typically involves multi-step organic synthesis techniques. These methods often include Diels-Alder reactions, cycloadditions, and various ring-closing reactions. The reaction conditions may require high temperatures, specific catalysts, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complexity and the specialized conditions required for its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Nonacyclo[25.3.1.12,6.03,16.04,13.05,10.017,30.020,29.023,28]dotriaconta-1(31),2(32),3(16),4(13),5(10),6,8,11,14,17(30),18,20(29),21,23(28),24,26-hexadecaene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove double bonds or reduce other functional groups.
Substitution: This reaction can replace hydrogen atoms with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions for these reactions often require controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or other reduced hydrocarbons.
Scientific Research Applications
Nonacyclo[253112,603,1604,1305,10017,30020,29
Chemistry: It can be used as a model compound to study the behavior of polycyclic hydrocarbons and their reactions.
Biology: Its interactions with biological molecules can provide insights into the behavior of similar natural compounds.
Medicine: It may serve as a precursor for the synthesis of complex pharmaceuticals.
Industry: Its unique structure may find applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which nonacyclo[25.3.1.12,6.03,16.04,13.05,10.017,30.020,29.023,28]dotriaconta-1(31),2(32),3(16),4(13),5(10),6,8,11,14,17(30),18,20(29),21,23(28),24,26-hexadecaene exerts its effects is not well-understood. its molecular targets and pathways likely involve interactions with various enzymes and receptors due to its polycyclic structure. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Nonacyclo[25.3.1.12,6.03,16.04,13.05,10.017,30.020,29.023,28]dotriaconta-1(31),2(32),3(16),4(13),5(10),6,8,11,14,17(30),18,20(29),21,23(28),24,26-dodecaene
- Nonacyclo[25.3.1.12,6.03,16.04,13.05,10.017,30.020,29.023,28]dotriaconta-1(31),2(32),3(16),4(13),5(10),6,8,11,14,17(30),18,20(29),21,23(28),24,26-octaene
Uniqueness
The uniqueness of nonacyclo[25.3.1.12,6.03,16.04,13.05,10.017,30.020,29.023,28]dotriaconta-1(31),2(32),3(16),4(13),5(10),6,8,11,14,17(30),18,20(29),21,23(28),24,26-hexadecaene lies in its specific arrangement of rings and double bonds, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
nonacyclo[25.3.1.12,6.03,16.04,13.05,10.017,30.020,29.023,28]dotriaconta-1(31),2(32),3(16),4(13),5(10),6,8,11,14,17(30),18,20(29),21,23(28),24,26-hexadecaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16/c1-3-17-7-9-19-11-13-23-24-14-12-20-10-8-18-4-2-6-22-16-26(32(24)30(20)28(18)22)25-15-21(5-1)27(17)29(19)31(23)25/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBAGTLFDXQXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C4C5=CC6=CC=CC7=C6C8=C(C=C7)C=CC(=C58)C9=C4C3=C(C=C2)C=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510024 |
Source


|
| Record name | Dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188-90-9 |
Source


|
| Record name | Dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
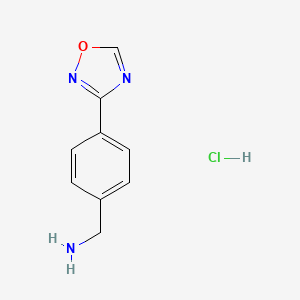
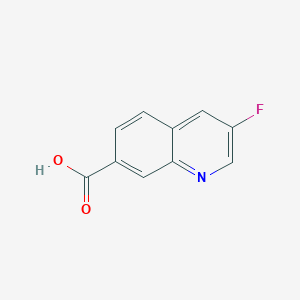

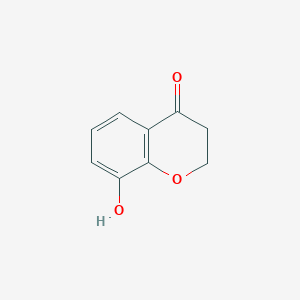
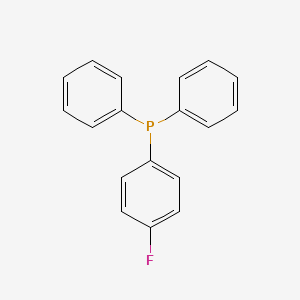
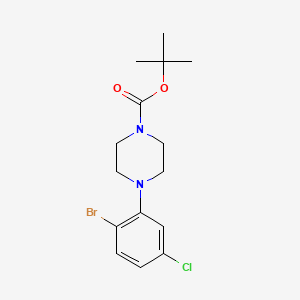
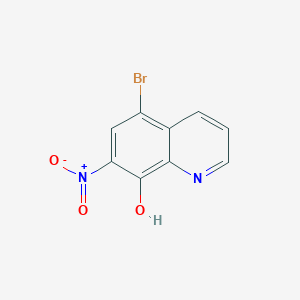
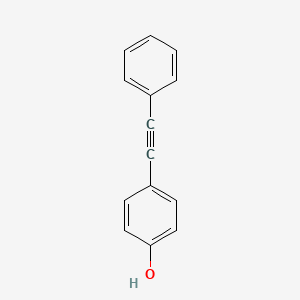
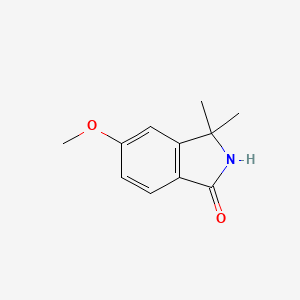
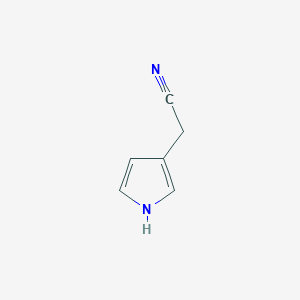
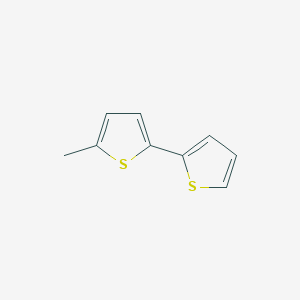
![1,5-Dioxaspiro[2.5]octane](/img/structure/B3048886.png)
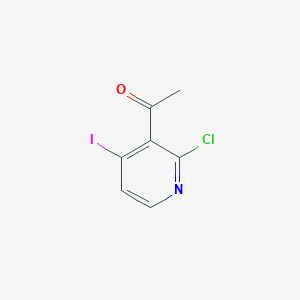
![Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-](/img/structure/B3048890.png)
